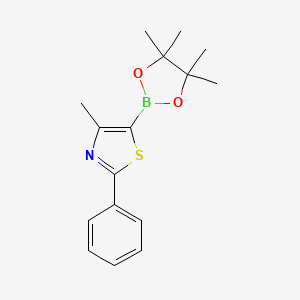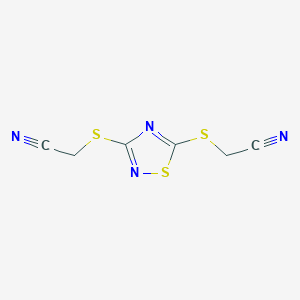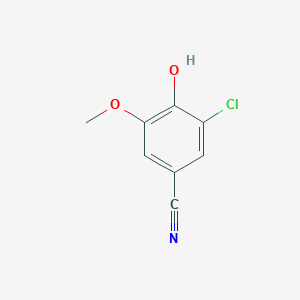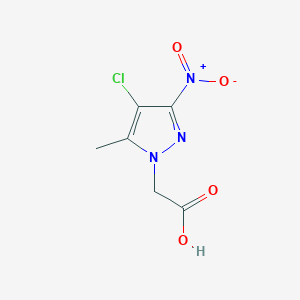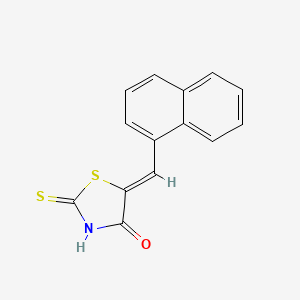
1-Phenyl-2-butanol
Descripción general
Descripción
1-Phenyl-2-butanol is a clear pale yellow liquid . It is used in chemical synthesis .
Synthesis Analysis
This compound can be synthesized by three different combinations of a Grignard reagent and a ketone . The exact combinations are not specified in the source, but it suggests that the process involves the use of butanone with Br-Mg-Ph .Molecular Structure Analysis
The molecular formula of this compound is C10H14O . Its average mass is 150.218 Da and its monoisotopic mass is 150.104462 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 226.6±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . Its flash point is 100.0±0.0 °C . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Molecular Dynamics and Properties
1-Phenyl-2-butanol has been a subject of study in the context of molecular dynamic studies. Research has shown that this compound, along with its isomers, exhibits unique molecular dynamics under high-pressure conditions. High-pressure measurements are crucial for discerning the properties of such monohydroxy alcohols, particularly in understanding the factors like spatial packing of molecules and their stiffness. These studies are significant in revealing the complex features of associated liquids (Kołodziej et al., 2020).
Structural and Dynamical Parameters
The interplay between structural static and dynamical parameters in this compound has been explored to understand its peculiar behavior. This involves examining the relationships between chemical structure, intermolecular order, and dynamical properties, including the nature of the dielectric response function and glass transition temperature. Such studies alter our understanding of molecular origins in associating liquids under various thermodynamic conditions (Jurkiewicz et al., 2020).
Hydrogen Bonding and Supramolecular Structures
Research has also focused on how the molecular geometry of this compound influences its glass transition temperature, molecular dynamics, relaxation processes, and hydrogen-bonding pattern. These alcohols form H-bonded supramolecular nanoassociates even at room temperature. The concentration, size, and arrangement of these H-bonded structures are greatly influenced by the molecular architecture, demonstrating the significance of molecular geometry in understanding these alcohols' properties (Nowok et al., 2021).
Supramolecular Structure in Phenyl Alcohols
The supramolecular structure of phenyl derivatives of butanol isomers, including this compound, has been analyzed using wide-angle X-ray scattering and molecular dynamics simulations. This research has shed light on the atomic-scale structure and formation of supramolecular clusters in these compounds. It highlights how the hydroxyl group's location, the molecule's geometry, and rigidity determine the morphology of these clusters, offering insights into the behavior and properties of phenyl alcohols (Grelska et al., 2022).
Safety and Hazards
Mecanismo De Acción
1-Phenylbutan-2-ol, also known as 1-Phenyl-2-butanol, is a compound with the molecular formula C10H14O . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that grignard reagents, which are similar in structure to 1-phenylbutan-2-ol, react with carbonyl compounds to yield alcohols
Biochemical Pathways
The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds
Propiedades
IUPAC Name |
1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPJHVGLFETDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862380 | |
| Record name | Benzyl ethyl carbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-70-2 | |
| Record name | 1-Phenyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ethylphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-butanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .alpha.-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl ethyl carbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-Ethylphenethyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NV7Q9G7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of phenonium ions in reactions involving 1-Phenylbutan-2-ol?
A1: Research suggests that phenonium ions play a minor role, if any, in phenyl migrations from tertiary to primary carbon atoms within the 1-Phenylbutan-2-ol system []. The products of these reactions are primarily derived from localized tertiary cations. For instance, the deamination of 2-methyl-2-phenylbutylamine, a derivative of 1-Phenylbutan-2-ol, yields products with a predominant inversion of configuration, indicating a mechanism dominated by localized cations rather than phenonium ion intermediates [].
Q2: How does the solvent influence the solvolysis of 2-methyl-2-phenylbutyl mesylate, a derivative of 1-Phenylbutan-2-ol?
A2: The solvolysis of 2-methyl-2-phenylbutyl mesylate exhibits solvent dependency in terms of stereochemical outcome []. Depending on the solvent used, the product 2-methyl-1-phenyl-2-butanol is formed with varying degrees of retention of configuration (6–28%) []. This suggests that the solvent can influence the reaction pathway and the stability of the intermediate carbocations.
Q3: Are there any known biological activities associated with 1-Phenylbutan-2-ol derivatives?
A3: Yes, certain derivatives of 1-Phenylbutan-2-ol have been investigated for their potential therapeutic applications. For instance, substituted 4-amino-1-phenylbutan-2-ol compounds have shown promise as regulators of the nociceptin/orphanin FQ receptor ORL1 system []. Additionally, a series of 6,7-substituted 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol derivatives have demonstrated anti-tuberculosis activity [, ].
Q4: What insights into the supramolecular structure of 1-Phenylbutan-2-ol have been revealed through spectroscopic studies?
A4: Infrared and dielectric spectroscopy studies, coupled with computational methods, have shed light on the hydrogen bonding patterns and molecular dynamics of 1-Phenylbutan-2-ol []. The Kirkwood-Frohlich correlation factor, derived from dielectric measurements, suggests the formation of distinct supramolecular nanoassemblies in the liquid state []. These findings highlight the influence of intermolecular interactions on the structural organization of 1-Phenylbutan-2-ol.
Q5: How does the structure of 1-Phenylbutan-2-ol derivatives relate to their antihistaminic activity?
A5: Research on 4-amino-1,2-diarylbutenes, which can be synthesized from 4-dimethylamino-2-phenyl-1-phenylbutan-2-ol (a derivative of 1-Phenylbutan-2-ol), has explored the impact of stereochemistry on antihistaminic activity []. The study revealed that the stereochemistry around the double bond and the aryl substituents significantly influence the antihistaminic properties of these compounds []. This emphasizes the importance of stereochemical considerations in drug design and development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


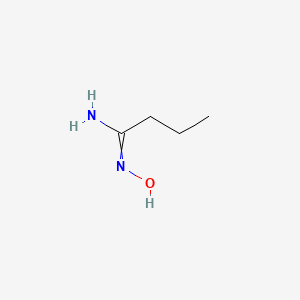

![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)

